3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine
Description
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine (CAS: 55215-70-8) is a fluorinated pyrazine derivative characterized by a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features two fluorine substituents at positions 3 and 6 and two dimethylamine (-N(CH₃)₂) groups at positions 2 and 5 (Figure 1). Its molecular formula is C₈H₁₂F₂N₄, with a molecular weight of 214.21 g/mol.
Properties
Molecular Formula |
C8H12F2N4 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
3,6-difluoro-2-N,2-N,5-N,5-N-tetramethylpyrazine-2,5-diamine |
InChI |
InChI=1S/C8H12F2N4/c1-13(2)7-5(9)12-8(14(3)4)6(10)11-7/h1-4H3 |
InChI Key |
QMSVVNAXZGUYLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(C(=N1)F)N(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine typically involves the fluorination of a pyrazine precursor followed by methylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures . The methylation step can be achieved using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of difluoropyrazine derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated nature.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-N2,N2,N5,N5-tetramethylpyrazine-2,5-diamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Structural Analogues in the Pyrazine Family
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Fluorine vs.
- Pyrazine vs. Pyrazole : Pyrazole derivatives (e.g., NPDM) exhibit strong corrosion inhibition due to their planar aromaticity and nitrogen-rich structure, whereas pyrazines like 55215-70-8 may prioritize thermal stability and solubility .
Functional Group Influence on Reactivity and Stability
- Fluorine Substituents : The electronegativity of fluorine in 55215-70-8 stabilizes the pyrazine ring against oxidation, similar to trifluoromethyl groups in pyrazole derivatives (e.g., compounds from ). This stability is critical for high-temperature applications, such as energetic materials or agrochemicals .
Corrosion Inhibition :
Pyrazole derivatives like NPDM achieve inhibition efficiencies (IE) of 89–92% in acidic environments due to adsorption on metal surfaces via lone pairs on nitrogen atoms .
Thermal Stability :
Energetic compounds like N5,N5′-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) () decompose at 357°C, attributed to aromatic stability. The fluorine and methyl groups in 55215-70-8 likely confer comparable thermostability, though experimental data is needed for confirmation.
Pharmaceutical Potential :
Pyrimidine-4,5-diamines () show antitubular activity, suggesting that 55215-70-8’s diamine structure could be leveraged for similar biological applications. Fluorine’s role in enhancing membrane permeability (via lipophilicity) further supports this hypothesis .
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